Cas no 922092-52-2 (1H-Indole-3-acetamide, N-(cyclohexylmethyl)-1-[(4-fluorophenyl)methyl]-)
1H-Indole-3-acetamide, N-(cyclohexylmethyl)-1-[(4-fluorophenyl)methyl]- Chemical and Physical Properties
Names and Identifiers
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- N-(Cyclohexylmethyl)-1-[(4-fluorophenyl)methyl]-1H-indole-3-acetamide
- 1H-Indole-3-acetamide, N-(cyclohexylmethyl)-1-[(4-fluorophenyl)methyl]-
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- Inchi: 1S/C24H27FN2O/c25-21-12-10-19(11-13-21)16-27-17-20(22-8-4-5-9-23(22)27)14-24(28)26-15-18-6-2-1-3-7-18/h4-5,8-13,17-18H,1-3,6-7,14-16H2,(H,26,28)
- InChI Key: AOUXUOYCTNNOND-UHFFFAOYSA-N
- SMILES: C1CCCCC1CNC(CC1C2=CC=CC=C2N(CC2=CC=C(F)C=C2)C=1)=O
1H-Indole-3-acetamide, N-(cyclohexylmethyl)-1-[(4-fluorophenyl)methyl]- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P027STV-1mg |
CHM-FUBIATA |
922092-52-2 | ≥98% | 1mg |
$126.00 | 2024-04-20 | |
| 1PlusChem | 1P027STV-5mg |
CHM-FUBIATA |
922092-52-2 | ≥98% | 5mg |
$395.00 | 2024-04-20 |
1H-Indole-3-acetamide, N-(cyclohexylmethyl)-1-[(4-fluorophenyl)methyl]- Related Literature
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on 1H-Indole-3-acetamide, N-(cyclohexylmethyl)-1-[(4-fluorophenyl)methyl]-
Comprehensive Overview of 1H-Indole-3-acetamide, N-(cyclohexylmethyl)-1-[(4-fluorophenyl)methyl]- (CAS No. 922092-52-2)
The compound 1H-Indole-3-acetamide, N-(cyclohexylmethyl)-1-[(4-fluorophenyl)methyl]- (CAS No. 922092-52-2) is a specialized indole derivative with significant potential in pharmaceutical and biochemical research. This molecule features a unique structural framework combining an indole core with cyclohexylmethyl and 4-fluorobenzyl substituents, making it a subject of interest for drug discovery and medicinal chemistry applications. Researchers are increasingly exploring indole-3-acetamide derivatives due to their versatile biological activities, including modulation of enzyme function and receptor interactions.
One of the key reasons 1H-Indole-3-acetamide, N-(cyclohexylmethyl)-1-[(4-fluorophenyl)methyl]- has gained attention is its structural similarity to naturally occurring indole compounds, which play crucial roles in various biological processes. The presence of the 4-fluorophenyl group enhances its metabolic stability, while the cyclohexylmethyl moiety contributes to its lipophilicity, potentially improving membrane permeability. These characteristics make it particularly valuable in the development of novel therapeutic agents targeting neurological and inflammatory conditions, areas of high interest in current pharmaceutical research.
In recent years, the demand for fluorinated indole derivatives has surged, driven by their enhanced bioavailability and binding affinity compared to non-fluorinated analogs. The incorporation of fluorine atoms, as seen in 1H-Indole-3-acetamide, N-(cyclohexylmethyl)-1-[(4-fluorophenyl)methyl]-, often leads to improved pharmacokinetic properties, making such compounds attractive candidates for drug development. This trend aligns with the growing focus on precision medicine and targeted therapies, where researchers seek compounds with specific molecular interactions and reduced off-target effects.
The synthesis of 1H-Indole-3-acetamide, N-(cyclohexylmethyl)-1-[(4-fluorophenyl)methyl]- typically involves multi-step organic reactions, with careful attention to the introduction of the fluorophenyl group at the appropriate stage. Modern synthetic approaches emphasize green chemistry principles, aiming to reduce waste and improve atom economy. These methods are particularly relevant given the current emphasis on sustainable pharmaceutical manufacturing and environmental responsibility in chemical production.
Analytical characterization of 1H-Indole-3-acetamide, N-(cyclohexylmethyl)-1-[(4-fluorophenyl)methyl]- employs advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC. These methods ensure the compound's purity and structural integrity, critical factors for research applications. The growing adoption of high-throughput screening technologies in drug discovery has further increased the need for well-characterized small molecules like this indole derivative, as they serve as valuable building blocks in combinatorial chemistry libraries.
Beyond pharmaceutical applications, 1H-Indole-3-acetamide, N-(cyclohexylmethyl)-1-[(4-fluorophenyl)methyl]- has shown promise in biochemical research as a tool compound for studying enzyme mechanisms and cellular signaling pathways. Its structural features make it particularly interesting for investigating protein-ligand interactions and allosteric modulation, topics of significant interest in contemporary molecular biology. Researchers are also exploring its potential as a fluorescent probe, leveraging the inherent photophysical properties of the indole scaffold.
The market for specialized indole derivatives like 1H-Indole-3-acetamide, N-(cyclohexylmethyl)-1-[(4-fluorophenyl)methyl]- continues to expand, driven by increasing investment in drug discovery and the growing understanding of indole-based pharmacophores. Suppliers catering to the research community emphasize reliable synthesis, thorough characterization, and consistent supply chain management to meet the demands of academic and industrial researchers working on next-generation therapeutics and chemical biology tools.
Quality control measures for 1H-Indole-3-acetamide, N-(cyclohexylmethyl)-1-[(4-fluorophenyl)methyl]- typically include rigorous testing for impurities, stability assessment under various storage conditions, and confirmation of solubility profiles. These parameters are especially important given the compound's potential use in biological assays and preclinical studies. The pharmaceutical industry's increasing focus on translational research has created greater demand for well-characterized small molecules that can bridge the gap between bench research and clinical applications.
Future research directions for 1H-Indole-3-acetamide, N-(cyclohexylmethyl)-1-[(4-fluorophenyl)methyl]- may include exploration of its potential as a scaffold for developing selective enzyme inhibitors or receptor modulators. The compound's structural flexibility allows for various modifications, enabling medicinal chemists to fine-tune its properties for specific therapeutic targets. This approach aligns with current trends in fragment-based drug design and structure-activity relationship studies, which aim to optimize molecular interactions while minimizing potential side effects.
In conclusion, 1H-Indole-3-acetamide, N-(cyclohexylmethyl)-1-[(4-fluorophenyl)methyl]- (CAS No. 922092-52-2) represents a valuable chemical entity with diverse applications in pharmaceutical research and drug development. Its unique structural features, combined with the growing scientific interest in fluorinated heterocycles and indole-based compounds, position it as an important tool for advancing our understanding of biological systems and developing new therapeutic strategies. As research continues to uncover the full potential of this molecule, it is likely to remain a focus of innovation in medicinal chemistry and related fields.
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